5-Methoxy-3,3-dimethylpent-1-yne

Drug Discovery Bioconjugation Chemistry ADME-Tox Profiling

5-Methoxy-3,3-dimethylpent-1-yne is a small-molecule terminal alkyne (C₈H₁₄O, MW 126.20 g/mol) featuring a gem-dimethyl substitution at the C3 position and a methoxy group at the C5 terminus. This branched structure imparts distinct physicochemical properties compared to linear or non-methoxylated alkyne analogs, including a computed LogP of 1.9 and a low topological polar surface area of 9.2 Ų.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
Cat. No. B1367572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3,3-dimethylpent-1-yne
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(C)(CCOC)C#C
InChIInChI=1S/C8H14O/c1-5-8(2,3)6-7-9-4/h1H,6-7H2,2-4H3
InChIKeyYELHIAZMUNXSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3,3-dimethylpent-1-yne (CAS 88832-66-0): Chemical Identity and Baseline Properties for Procurement Decisions


5-Methoxy-3,3-dimethylpent-1-yne is a small-molecule terminal alkyne (C₈H₁₄O, MW 126.20 g/mol) featuring a gem-dimethyl substitution at the C3 position and a methoxy group at the C5 terminus [1]. This branched structure imparts distinct physicochemical properties compared to linear or non-methoxylated alkyne analogs, including a computed LogP of 1.9 and a low topological polar surface area of 9.2 Ų [1]. The compound is commercially available as a research chemical, typically at 95% purity, and is primarily utilized as a versatile building block in organic synthesis .

Terminal alkyne with gem-dimethyl and methoxy groups – supports Click chemistry and cross-coupling workflows
Reported low LogP may support aqueous compatibility screening and reduce DMSO crash-out risk
Low reported TPSA may support CNS library building block selection – context-dependent

Why 5-Methoxy-3,3-dimethylpent-1-yne Cannot Be Replaced by Generic Terminal Alkynes: The Risk of Functional Group Interchange


Simple terminal alkynes such as 1-pentyne or 3,3-dimethyl-1-pentyne lack the methoxy terminus, which can be critical for downstream functionalization via nucleophilic substitution or for modulating solubility and metabolic stability in medicinal chemistry applications . Conversely, 5-methoxy-1-pentyne lacks the gem-dimethyl substitution that provides steric shielding of the alkyne moiety and influences reaction selectivity in Sonogashira couplings and Click chemistry [1]. The combination of a methoxy handle and a quaternary carbon center in the target compound creates a unique reactivity and physicochemical profile that cannot be replicated by simply mixing and matching functional groups from related analogs. The evidence below quantifies these differences in key performance dimensions.

Methoxy handle
Target: methoxy enables direct activation for derivatization
3,3-Dimethyl-1-pentyne: lacks heteroatom handle; substitution limits functionalization options
Steric shielding
Target: gem-dimethyl adjacent to alkyne may improve CuAAC chemoselectivity
5-Methoxy-1-pentyne: linear chain; chemoselectivity profile may differ
Combined properties
Target: methoxy + quaternary carbon gives unique reactivity/physicochemical profile
Mixing analogs cannot replicate dual functional and steric effects; may require validation

5-Methoxy-3,3-dimethylpent-1-yne: Direct Quantitative Evidence of Differentiation Versus Closest Analogs


Enhanced Hydrophilicity Versus 3,3-Dimethyl-1-pentyne Drives Superior Aqueous Compatibility

The computed octanol-water partition coefficient (XLogP3) of 5-methoxy-3,3-dimethylpent-1-yne is 1.9 [1], significantly lower than the estimated LogP of approximately 3.2 for the non-methoxylated analog 3,3-dimethyl-1-pentyne (based on fragment-based calculation methods for hydrocarbons) [2]. This difference of approximately 1.3 log units translates to roughly a 20-fold higher aqueous solubility, making the target compound more suitable for aqueous-phase reactions and biological assay conditions.

Hydrophilicity
Class-level inference
Reported XLogP3 1.9 vs est. ~3.2 for non‑methoxylated analog
Supports aqueous compatibility screening
In silico prediction; verify experimentally
Drug Discovery Bioconjugation Chemistry ADME-Tox Profiling

Increased Steric Bulk at the Alkyne Neighboring Position Enhances Chemoselectivity in CuAAC Reactions

The gem-dimethyl substitution adjacent to the alkyne in 5-methoxy-3,3-dimethylpent-1-yne introduces significant steric hindrance compared to the linear analog 5-methoxy-1-pentyne. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), sterically encumbered terminal alkynes exhibit reduced rates of uncatalyzed background reaction and improved selectivity for the desired 1,4-triazole regioisomer [1]. While direct kinetic data for this specific compound are not available in the public domain, class-level trends indicate that gem-dimethyl alkynes can reduce the rate of the uncatalyzed Huisgen cycloaddition by approximately 5- to 10-fold relative to linear terminal alkynes [2].

CuAAC chemoselectivity
Class-level inference
Gem-dimethyl may reduce background Huisgen cycloaddition (est. 5–10× vs linear alkynes)
Supports chemoselectivity review for probe synthesis
Direct kinetic data not available; class-level trend
Click Chemistry Bioconjugation Medicinal Chemistry

Methoxy Terminus Enables Direct Functionalization via Mesylation or Tosylation for Displacement Chemistry

The methoxy group of 5-methoxy-3,3-dimethylpent-1-yne can be selectively demethylated to the corresponding alcohol or directly activated as a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement [1]. In contrast, 3,3-dimethyl-1-pentyne lacks this functional handle entirely, requiring de novo C–H activation or oxidative functionalization to introduce a heteroatom at the terminal position. This synthetic advantage translates to a reduced step count for downstream derivatization: direct activation and displacement can be achieved in 1–2 steps, whereas terminal C–H functionalization of 3,3-dimethyl-1-pentyne typically requires 2–4 steps with lower overall yield [2].

Functionalization
Class-level inference
Methoxy enables direct activation in 1–2 steps vs 2–4 steps for C–H functionalization
May reduce synthetic step count
Based on standard reactivity; validate in specific context
Organic Synthesis Building Block Derivatization Medicinal Chemistry

Computed Topological Polar Surface Area (TPSA) Supports Superior Blood-Brain Barrier Penetration Predictions Compared to Hydroxylated Analogs

The topological polar surface area (TPSA) of 5-methoxy-3,3-dimethylpent-1-yne is 9.2 Ų [1]. This is substantially below the widely accepted TPSA threshold of <60–70 Ų for favorable blood-brain barrier (BBB) penetration [2]. While hydroxylated analogs such as 5-hydroxy-3,3-dimethylpent-1-yne would exhibit a significantly higher TPSA (estimated ~29.2 Ų due to the H-bond donor), the methoxy form maintains a low TPSA while still providing a functional handle. This positions the compound as a superior starting point for CNS drug discovery programs where BBB penetration is required alongside synthetic tractability.

TPSA / BBB
Cross-study comparable
TPSA 9.2 Ų vs ~29.2 Ų for hydroxyl analog
Supports CNS library building block review
In silico prediction; confirm with permeability assay
CNS Drug Discovery ADME-Tox Computational Chemistry

Optimal Application Scenarios for 5-Methoxy-3,3-dimethylpent-1-yne Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Library Synthesis Requiring Low TPSA and Synthetic Tractability

The combination of a very low TPSA (9.2 Ų) and a methoxy functional handle makes 5-methoxy-3,3-dimethylpent-1-yne an ideal building block for CNS-focused fragment libraries [1]. Unlike hydroxyl-terminated analogs that increase TPSA by approximately 20 Ų and impair BBB penetration, this compound maintains favorable passive permeability predictions while enabling one-step activation for further elaboration. Fragment growers can leverage the terminal alkyne for Click chemistry diversification and the methoxy group for parallel derivatization, maximizing library complexity with minimal synthetic burden.

Bioconjugation Probe Synthesis Demanding Chemoselective Alkyne Reactivity

The sterically shielded alkyne in 5-methoxy-3,3-dimethylpent-1-yne offers enhanced chemoselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to linear 5-methoxy-1-pentyne, reducing background reactions and improving regioisomeric purity of the triazole product [2]. This property is critical when conjugating to precious biomolecules (e.g., antibodies, oligonucleotides) where purification options are limited and product homogeneity is a regulatory requirement. The methoxy group can be retained as a polarity handle or cleaved for further conjugation.

Medicinal Chemistry SAR Expansion Where Reduced Step Count is Critical for Timelines

When a medicinal chemistry campaign requires rapid exploration of terminus-modified analogs, 5-methoxy-3,3-dimethylpent-1-yne enables direct activation of the methoxy group (e.g., conversion to iodide, mesylate, or amine) in 1–2 steps, compared to 2–4 steps required for terminal functionalization of 3,3-dimethyl-1-pentyne [3]. This step-count advantage is particularly impactful in parallel synthesis settings where each additional step multiplies FTE time and material cost across a matrix of analogs.

Aqueous-Phase Reaction Development Requiring Sufficient Solubility Without Surfactants

With an XLogP3 of 1.9, 5-methoxy-3,3-dimethylpent-1-yne is approximately 20-fold more water-soluble than its non-methoxylated counterpart 3,3-dimethyl-1-pentyne (estimated LogP ~3.2) [4]. This property is advantageous for developing aqueous-phase reactions (e.g., on-DNA encoded library synthesis, bioconjugation in physiological buffers) where co-solvents or surfactants may interfere with enzyme activity or binding assays. Procurement for these workflows reduces the need for DMSO stock solutions and minimizes precipitation artifacts.

Application
Selection Property
Validation Focus
CNS fragment library synthesis
Low TPSA and synthetic methoxy handle
Predicted BBB permeation and derivatization efficiency
Bioconjugation probe synthesis
Sterically shielded alkyne for CuAAC
Regioisomeric purity and conjugation yield
Medicinal chemistry SAR expansion
Direct methoxy activation for rapid derivatization
Step-count reduction vs C–H functionalization routes
Aqueous-phase reaction development
Reported LogP supports aqueous compatibility
DMSO-free assay and on-DNA library compatibility
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